Vanadium(4+) tetrakis(phenylmethanide)

Beschreibung

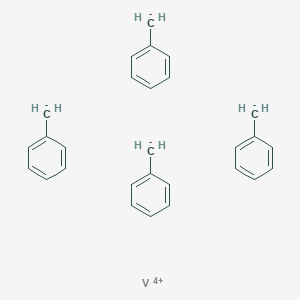

Vanadium(4+) tetrakis(phenylmethanide) is a coordination complex with a vanadium(IV) center coordinated to four phenylmethanide (benzyl anion, C₆H₅CH₂⁻) ligands. The phenylmethanide ligands contribute steric bulk and electronic stabilization, influencing the compound’s solubility, thermal stability, and reactivity.

Eigenschaften

CAS-Nummer |

41328-40-9 |

|---|---|

Molekularformel |

C28H28V |

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

methanidylbenzene;vanadium(4+) |

InChI |

InChI=1S/4C7H7.V/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |

InChI-Schlüssel |

LVXXFBKVVYQRIS-UHFFFAOYSA-N |

Kanonische SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[V+4] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) tetrakis(phenylmethanide) typically involves the reaction of vanadium(IV) chloride with phenylmethanide ligands under an inert atmosphere. The reaction is usually carried out in a non-polar solvent such as toluene or hexane. The general reaction can be represented as: [ \text{VCl}_4 + 4 \text{PhCH}_2^- \rightarrow \text{V(PhCH}_2)_4 + 4 \text{Cl}^- ]

Industrial Production Methods: While specific industrial production methods for vanadium(4+) tetrakis(phenylmethanide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Types of Reactions:

Oxidation: Vanadium(4+) tetrakis(phenylmethanide) can undergo oxidation reactions, where the vanadium center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced to lower oxidation states of vanadium.

Substitution: Ligand substitution reactions can occur, where the phenylmethanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: New vanadium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Vanadium(4+) tetrakis(phenylmethanide) has several applications in scientific research:

Catalysis: It can act as a catalyst in organic synthesis reactions, particularly in polymerization and oxidation reactions.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biological Studies: Research is ongoing to explore its potential biological activity and its interactions with biomolecules.

Wirkmechanismus

The mechanism by which vanadium(4+) tetrakis(phenylmethanide) exerts its effects depends on the specific reaction or application. In catalysis, the vanadium center can facilitate electron transfer processes, activating substrates for subsequent reactions. The phenylmethanide ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Tetrakis Metal Complexes

Physical and Chemical Properties

- Thermal Stability: Phenylmethanide ligands enhance thermal stability compared to alkylamide ligands (e.g., tetrakis(ethylmethylamino)vanadium decomposes at ~150°C ), while aromatic ligands like 2-naphthoate stabilize vanadium complexes up to 300°C . Steric hindrance from phenylmethanide ligands may reduce volatility, contrasting with the high volatility of amido-vanadium complexes used in ALD .

Redox Behavior :

Toxicity and Environmental Impact

- While vanadium compounds are generally less toxic than heavy metals like Pb²⁺ or Hg²⁺, their environmental impact depends on ligand release. For instance, tetrakis(ethylmethylamino)vanadium requires careful handling due to volatile byproducts , whereas phenylmethanide ligands may pose lower volatility risks. Comparative cytotoxicity studies, as seen in porphyrin and dipeptide chelators , could inform safer design principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.